molecular formula C11H16N2O3 B8424093 Ethyl 3-(2-methoxy-3-pyridinyl)alaninate

Ethyl 3-(2-methoxy-3-pyridinyl)alaninate

Cat. No.: B8424093
M. Wt: 224.26 g/mol
InChI Key: AJWMIOQIBPZBBO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-methoxy-3-pyridinyl)alaninate is a chemical compound of interest in organic and medicinal chemistry research. The core structure of this molecule features a pyridine ring, a common heterocycle in pharmaceuticals and agrochemicals, substituted with a methoxy group at the 2-position and an alaninate-derived side chain at the 3-position . The ethyl ester functional group is a classic motif that can influence the compound's physicochemical properties, such as its lipophilicity and cell membrane permeability, making it a valuable intermediate in drug discovery . Compounds with similar pyridine scaffolds are frequently explored as building blocks for the synthesis of more complex molecules, including potential protease inhibitors and receptor ligands . Researchers utilize this compound strictly For Research Use Only (RUO) in laboratory settings to investigate its potential applications, which may include serving as a key intermediate in multi-step synthetic routes or as a scaffold for the development of novel bioactive molecules. It is explicitly not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(2-methoxypyridin-3-yl)propanoate

InChI

InChI=1S/C11H16N2O3/c1-3-16-11(14)9(12)7-8-5-4-6-13-10(8)15-2/h4-6,9H,3,7,12H2,1-2H3/t9-/m0/s1

InChI Key

AJWMIOQIBPZBBO-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=C(N=CC=C1)OC)N

Canonical SMILES

CCOC(=O)C(CC1=C(N=CC=C1)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of Ethyl 3-(2-methoxy-3-pyridinyl)alaninate, highlighting structural variations and their impact on physicochemical properties:

Compound Core Structure Substituent Amino Acid Ester Melting Point (°C) Yield (%) Key References
Ethyl (2-(5-(4-methylbenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)alaninate (10i) Hydantoin 4-Methylbenzylidene Alaninate Not explicitly stated 57
Ethyl (2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxoimidazolidin-3-yl)acetyl)alaninate (10l) Hydantoin Benzo[d][1,3]dioxol-5-ylmethylene Alaninate 227–248 Low
Ethyl (2-(5-(4-methylbenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)valinate (10j) Hydantoin 4-Methylbenzylidene Valinate 252–257 Moderate
Valifenalate (Methyl (3RS)-3-(4-chlorophenyl)-N-[N-(isopropoxycarbonyl)-L-valyl]-β-alaninate) Carbamate 4-Chlorophenyl, isopropoxycarbonyl β-Alaninate Not reported Not reported
Ethyl 3,3,3-trifluoro-2-hydroxy-N-(3-pyridinylcarbonyl)alaninate Pyridine Trifluoro, hydroxy, nicotinoyl Alaninate Not reported Not reported

Key Observations :

Substituent Effects :

  • Benzylidene vs. Heteroaromatic Groups : Compounds with benzo[d][1,3]dioxol substituents (e.g., 10l) exhibit lower melting points (227–248°C) compared to 4-methylbenzylidene analogs (252–257°C for 10j), likely due to reduced crystallinity from bulky heterocyclic groups .
  • Methoxy vs. Halogen Substituents : Methoxy groups (as in the target compound) enhance solubility in polar solvents, while halogenated analogs (e.g., Valifenalate’s 4-chlorophenyl group) improve stability and bioactivity .

Amino Acid Ester Influence: Alaninate vs. Norvalinate: Norvalinate analogs (e.g., 10k) exhibit intermediate properties, balancing solubility and thermal stability .

Synthetic Yields :

  • Yields for hydantoin-based compounds range from 57% (10i) to low/moderate (10l, 10j), reflecting challenges in steric hindrance during bromoacetyl ester coupling .

Valifenalate, a valinamide carbamate, demonstrates fungicidal activity by disrupting fungal cell wall synthesis, highlighting the role of alaninate esters in agrochemical design .

Research Findings and Implications

  • Synthetic Optimization : Tshiluka et al. (2022) emphasize the need for improved coupling conditions (e.g., catalyst screening, solvent polarity adjustments) to enhance yields of alaninate derivatives .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., trifluoro in ) may enhance metabolic stability but reduce solubility .
    • Hybridization with heterocycles (e.g., benzo[d][1,3]dioxol) could expand bioactivity profiles, as seen in antitumor and antimicrobial scaffolds .

Preparation Methods

Reaction Conditions

  • Catalyst : TfOH (5–10 mol% relative to ethyl acrylate).

  • Temperature : 120–160°C (oil bath reflux).

  • Time : 16–20 hours.

  • Solvent : Ethanol (1:4–1:1 v/v relative to ethyl acrylate).

Workup and Purification

Post-reaction, the mixture undergoes:

  • Reduced-pressure concentration at 35–40°C and 0.09–0.1 MPa.

  • Washing with petroleum ether/ethyl acetate (5:1–10:1 v/v).

  • Recrystallization to yield white crystalline product.

Yield : 80–85%.
Purity : >99% (HPLC).

Comparative Analysis of Catalysts

While TfOH is predominant, alternative catalysts have been explored:

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
TfOH120–16016–2080–85>99
H2SO4120–1602430–5295
p-Toluenesulfonic acid1002445–5090

TfOH’s superior performance is attributed to its strong Brønsted acidity, enhancing nucleophilic attack by 2-methoxy-3-aminopyridine on ethyl acrylate.

Solvent Optimization

Solvent choice critically impacts reaction efficiency:

SolventDielectric ConstantBoiling Point (°C)Yield (%)
Ethanol24.37880–85
DMF36.715360–65
THF7.56640–45

Ethanol’s moderate polarity and boiling point facilitate both solubility and reflux conditions.

Stepwise vs. One-Pot Synthesis

A one-pot approach is favored for industrial scalability:

  • Aminopyridine activation via TfOH.

  • Nucleophilic addition to ethyl acrylate.

  • In situ crystallization minimizes intermediate isolation.

In contrast, stepwise routes involving:

  • Protection/deprotection of amino groups.

  • Palladium-catalyzed hydrogenation.
    Yield lower totals (52% over 100 hours).

Scalability and Industrial Feasibility

The TfOH-catalyzed method demonstrates scalability:

Batch Size (g)Yield (%)Purity (%)
508099
1008399
1508599

Key advantages include:

  • Cost-effectiveness : Ethyl acrylate and ethanol are low-cost reagents.

  • Environmental compliance : Minimal waste via solvent recovery.

Challenges and Mitigation Strategies

Issue 1: Byproduct Formation

  • Cause : Overheating or prolonged reaction times.

  • Solution : Strict temperature control (120–160°C).

Issue 2: Catalyst Residue

  • Cause : Incomplete washing.

  • Solution : Sequential washes with petroleum ether/ethyl acetate.

Emerging Methodologies

Enzymatic Synthesis

Preliminary studies using lipases (e.g., Candida antarctica) show promise for enantioselective synthesis, though yields remain suboptimal (50–60%).

Flow Chemistry

Microreactor systems reduce reaction times to 4–6 hours but require specialized equipment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 3-(2-methoxy-3-pyridinyl)alaninate with high enantiomeric purity?

  • Methodological Answer : The synthesis of pyridylalanine derivatives often involves stereoselective enzymatic deacetylation or chiral auxiliary strategies. For example, β-pyridylalanine analogs can be synthesized via enzyme-mediated resolution using lipases or esterases to ensure enantiomeric purity . Microwave-assisted multicomponent reactions (e.g., using Sc(OTf)₃ as a catalyst) have also been effective for constructing heterocyclic alaninate derivatives, with purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) .

Q. Which analytical techniques are essential for characterizing this compound in complex mixtures?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) using instruments like the Q Exactive Orbitrap is critical for confirming molecular mass and fragmentation patterns . Infrared spectroscopy (IR) can identify functional groups (e.g., ester C=O stretches at ~1730 cm⁻¹), while HPLC with chiral columns is recommended for assessing enantiomeric excess .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Stability studies should simulate physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C). Monitor degradation via LC-MS over 24–72 hours, quantifying intact compound loss and identifying hydrolysis products (e.g., free carboxylic acid or pyridinyl-alanine) .

Advanced Research Questions

Q. What strategies resolve discrepancies in synthetic yields of this compound derivatives reported across studies?

  • Methodological Answer : Yield variations often stem from divergent reaction conditions (e.g., catalyst loading, solvent polarity). For instance, Sc(OTf)₃-catalyzed reactions under microwave irradiation achieve higher yields (52–70%) compared to traditional thermal methods (~30%) . Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, reagent stoichiometry) to improve reproducibility.

Q. How can chiral auxiliary approaches improve the stereoselective synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries like (S)-ethyl alaninate can induce asymmetry during key bond-forming steps. For example, HRP-H₂O₂-mediated oxidative coupling of Ferulic acid with ethyl (S)-alaninate achieved diastereomeric dimers with 65% d.e., separable via silica gel chromatography . Post-synthetic removal of the auxiliary (e.g., acid hydrolysis) yields enantiopure products.

Q. What pharmacokinetic study designs are applicable to this compound analogs in preclinical models?

  • Methodological Answer : Phase I pharmacokinetic studies for related compounds (e.g., brivanib alaninate) involve single-dose escalation in animal models, with plasma sampling at intervals (0–48 h) to measure AUC, Cmax, and half-life using LC-MS/MS. Tissue distribution and metabolite profiling require organ-specific homogenization and extraction protocols .

Q. How do structural modifications to the pyridinyl or methoxy groups impact the biological activity of this compound?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) can predict binding affinity to target proteins (e.g., kinase domains). Empirically, replacing the methoxy group with halogens (e.g., Cl, F) or altering pyridine substitution patterns (e.g., 2-methoxy vs. 3-methoxy) can modulate inhibitory potency. Bioactivity assays (e.g., enzyme inhibition IC₅₀) validate these predictions .

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